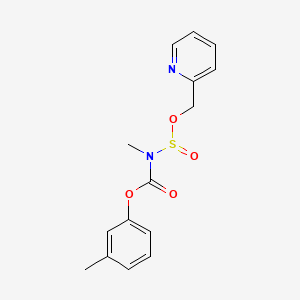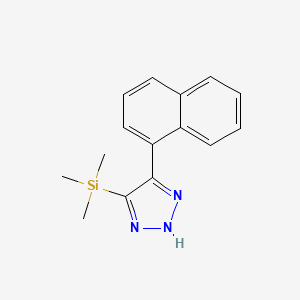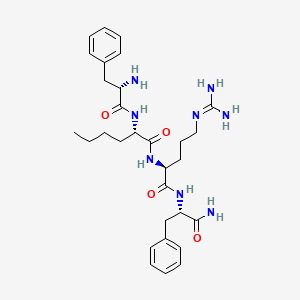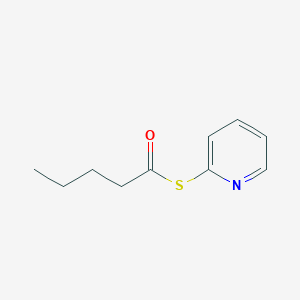![molecular formula C11H5N5O2 B14420263 2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile CAS No. 80172-39-0](/img/structure/B14420263.png)
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile is a chemical compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as enzyme cofactors and pigments
Métodos De Preparación
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route starts with the condensation of a suitable aldehyde with a diamine, followed by cyclization and oxidation steps . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions . The pathways affected by this compound depend on the specific biological context and the targets involved .
Comparación Con Compuestos Similares
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile can be compared with other pteridine derivatives, such as:
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-7-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.
7,8-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carboxaldehyde:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Propiedades
Número CAS |
80172-39-0 |
|---|---|
Fórmula molecular |
C11H5N5O2 |
Peso molecular |
239.19 g/mol |
Nombre IUPAC |
2,4-dioxo-1H-benzo[g]pteridine-8-carbonitrile |
InChI |
InChI=1S/C11H5N5O2/c12-4-5-1-2-6-7(3-5)14-9-8(13-6)10(17)16-11(18)15-9/h1-3H,(H2,14,15,16,17,18) |
Clave InChI |
IVEZWEYXGZXWKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)N=C3C(=N2)C(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)








![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)


![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
